N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNQALHOHAGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagent-Mediated Amide Formation
The most straightforward route involves activating cyclopropanecarboxylic acid (1 ) with coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with 4-(aminomethyl)pyridine (2 ). This method, adapted from aminomethyl-pyridine syntheses, achieves yields of 65–85% under inert conditions (Scheme 1):
Scheme 1:
$$ \text{Cyclopropanecarboxylic acid} + \text{4-(Aminomethyl)pyridine} \xrightarrow{\text{PyBOP, DIPEA}} \text{N-[(Pyridin-4-yl)methyl]cyclopropanecarboxamide} $$
Key parameters:
Acid Chloride Intermediate Route
Cyclopropanecarboxylic acid chloride (3 ), generated via treatment with thionyl chloride (SOCl$$_2$$), reacts with 4-(aminomethyl)pyridine in the presence of triethylamine (TEA) to yield the amide. This method avoids coupling reagents but requires strict anhydrous conditions:
Scheme 2:
$$ \text{Cyclopropanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-(Aminomethyl)pyridine, TEA}} \text{Target compound} $$
Challenges include the hygroscopic nature of 3 and potential side reactions with the pyridine’s lone pair.
Palladium-Catalyzed C–N Cross-Coupling Strategies
Coupling of Halopyridines with Cyclopropanecarboxamide Derivatives
Pd-catalyzed cross-coupling between 4-(bromomethyl)pyridine (4 ) and cyclopropanecarboxamide (5 ) offers an alternative route. Using Pd(OAc)$$2$$ with Xantphos as a ligand and Cs$$2$$CO$$_3$$ as a base, this method achieves moderate yields (50–70%):
Scheme 3:
$$ \text{4-(Bromomethyl)pyridine} + \text{Cyclopropanecarboxamide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound} $$
Tandem Hydrogenation and Amidation
A two-step protocol from the PMC study involves:
- Hydrogenation of 4-cyanopyridine ( 6) to 4-(aminomethyl)pyridine using Raney nickel and hydrazine hydrate.
- Amidation with cyclopropanecarboxylic acid via PyBOP-mediated coupling.
Scheme 4:
$$ \text{4-Cyanopyridine} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{4-(Aminomethyl)pyridine} \xrightarrow{\text{Cyclopropanecarboxylic acid, PyBOP}} \text{Target compound} $$
This method benefits from readily available nitrile precursors but requires careful control of hydrogenation conditions to avoid over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Amidation (PyBOP) | 65–85% | Mild conditions, high efficiency | Cost of coupling reagents |
| Acid Chloride Route | 50–70% | No coupling reagents | Moisture sensitivity, side reactions |
| Pd-Catalyzed Coupling | 50–70% | Applicable to diverse substrates | Requires specialized ligands and Pd catalysts |
| Tandem Hydrogenation | 60–75% | Utilizes stable nitrile precursors | Multi-step process, purification challenges |
Structural and Spectroscopic Characterization
The target compound’s structure is confirmed via:
- $$^1$$H NMR: Distinct signals for cyclopropane protons (δ 1.0–1.3 ppm), pyridinylmethyl CH$$_2$$ (δ 4.5 ppm), and aromatic pyridine protons (δ 8.0–8.5 ppm).
- IR Spectroscopy: Amide C=O stretch at ~1650 cm$$^{-1}$$ and N–H bend at ~1550 cm$$^{-1}$$.
- Mass Spectrometry: Molecular ion peak at m/z 191.1 [M+H]$$^+$$.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and heterocyclic drug candidates. Modifications to the pyridine ring or cyclopropane moiety, such as fluorination or alkylation, enhance bioactivity and selectivity.
Chemical Reactions Analysis
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide has garnered attention in various scientific research fields due to its potential biological activity and diverse applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanecarboxamide Derivatives with Varied Heterocyclic Substituents
Compounds sharing the cyclopropanecarboxamide core but differing in heterocyclic substituents demonstrate how structural modifications impact properties:
Key Observations :
- Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-ylsulfonyl () alters electronic properties and binding interactions. The 4-position may favor CNS penetration, while sulfonyl groups at the 2-position enhance solubility .
- Heterocycle Replacement : Replacing pyridine with thiazole () reduces aromaticity but may improve metabolic stability due to sulfur incorporation .
- Pharmacological Divergence : Cyclopropylfentanyl (–8), despite sharing the cyclopropanecarboxamide group, exhibits potent opioid activity due to its piperidine-aniline structure, highlighting how peripheral substituents dictate target specificity .
Functional Analogues with Pyridin-4-ylmethyl Moieties
Compounds bearing pyridin-4-ylmethyl groups but differing in core structures provide insights into substituent effects:
| Compound Name () | Core Structure | Application | |
|---|---|---|---|
| N-(2-hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide | Butynamide with amino linker | Building block for drug discovery |
Comparison :
- The target compound’s cyclopropane-carboxamide core contrasts with the butynamide and amino linker in . This difference likely influences rigidity, with cyclopropane enhancing conformational restraint for receptor binding .
Biological Activity
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropanecarboxamide moiety linked to a pyridine ring. The molecular formula and weight are crucial for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 193.24 g/mol |
| Structural Features | Cyclopropane, Pyridine |
Research indicates that this compound exhibits anti-cancer properties through several mechanisms:
- Inhibition of Angiogenesis : The compound has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. This anti-angiogenic activity is particularly relevant in cancer therapies aimed at starving tumors of their blood supply.
- Cytotoxic Effects : Studies have reported that this compound induces cytotoxicity in various cancer cell lines, leading to cell death through apoptosis and necrosis. Its effectiveness varies across different types of cancer cells, suggesting a selective action mechanism.
- Binding Affinity to Receptors : this compound has been studied for its binding affinity to cannabinoid receptors, particularly CB1. This interaction may provide insights into its potential use in pain management and other therapeutic areas.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anti-Cancer Activity
A study assessed the compound's effects on human cancer cell lines, revealing IC50 values indicative of its potency against specific malignancies. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects, showing that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.
Study 3: In Vivo Efficacy
In vivo studies in mouse models have further validated the anti-tumor effects of this compound, with significant tumor size reduction observed compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide, and how can reaction conditions be tailored to improve yield and purity?
- The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with pyridin-4-ylmethylamine. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts like EDC/HOBt for amide bond formation . Purity optimization may require chromatographic techniques (HPLC) or recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (using SHELX software) resolves stereochemistry and packing interactions .
Q. How does the cyclopropane ring influence the compound’s physicochemical properties?
- The strained cyclopropane ring enhances rigidity, potentially improving binding affinity to biological targets. It also affects solubility; logP calculations suggest moderate hydrophobicity, requiring formulation adjustments for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Cross-validate using orthogonal methods:
- In vitro enzyme inhibition assays (e.g., fluorescence polarization).
- Cell-based viability assays (MTT or ATP luminescence).
- Molecular docking to compare binding modes across protein conformers .
- Statistical tools like Bland-Altman plots can quantify systematic biases .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Density functional theory (DFT) predicts electronic effects of substituents on the pyridine or cyclopropane moieties. Molecular dynamics simulations assess binding stability to off-target receptors (e.g., GPCRs vs. kinases). QSAR models prioritize derivatives with lower predicted IC₅₀ values .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
- Poor crystal growth due to conformational flexibility is common. Solutions include:
- Co-crystallization with stabilizing ligands (e.g., ATP analogs).
- Cryocooling (100 K) to reduce thermal motion artifacts.
- SHELXL refinement with TWIN/BASF commands for handling twinned crystals .
Q. How does this compound interact with CFTR channels, and what experimental evidence supports this mechanism?
- Structural analogs (e.g., N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide) bind to the nucleotide-binding domain of CFTR, modulating chloride transport. Validate via:
- Patch-clamp electrophysiology to measure ion flux.
- Radiolabeled ligand displacement assays (Kd determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
